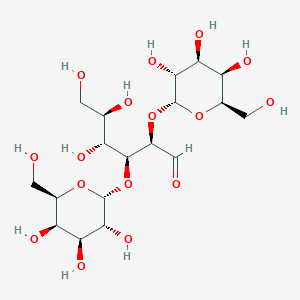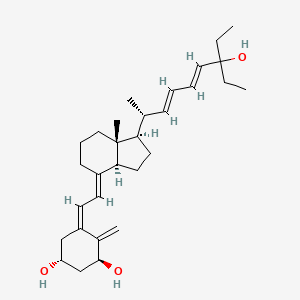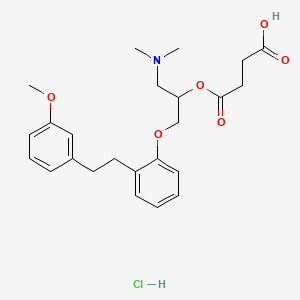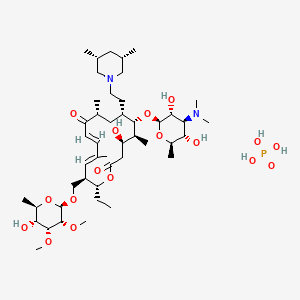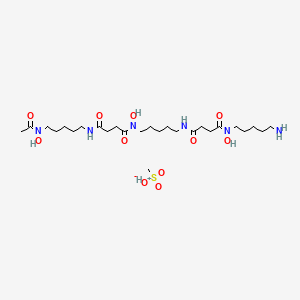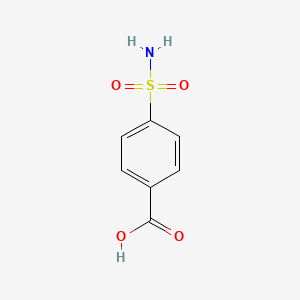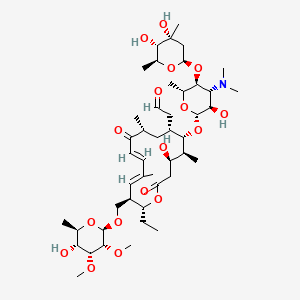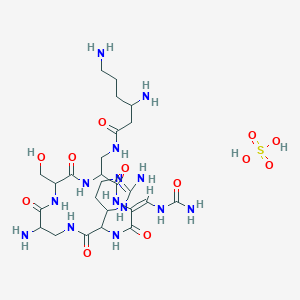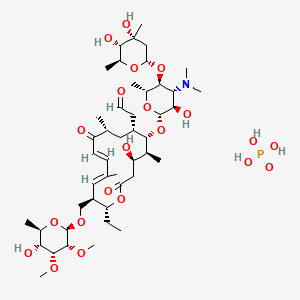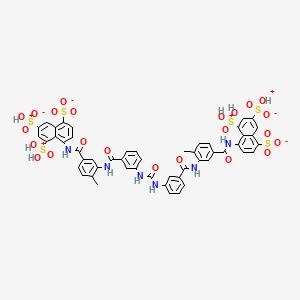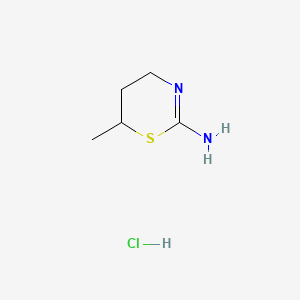
氨基胍盐酸盐
描述
它的分子量为 166.67,化学式为 C5H10N2S.HCl . 该化合物主要用于科学研究,因为它能够选择性地抑制 iNOS,使其在与一氧化氮信号传导和相关途径相关的研究中具有价值。
科学研究应用
氨基甲酰胺盐酸盐在科学研究中具有广泛的应用,包括:
化学: 用作各种化学反应中的试剂,以及与一氧化氮信号传导相关的研究。
生物学: 用于研究一氧化氮在生物系统中的作用。
医学: 用于与 iNOS 抑制及其潜在治疗应用相关的研究。
工业: 用于开发新材料和化学工艺 .
作用机制
氨基甲酰胺盐酸盐通过选择性抑制诱导型一氧化氮合酶 (iNOS) 发挥作用。这种酶负责产生一氧化氮,这是一种参与各种生理和病理过程的信号分子。 通过抑制 iNOS,氨基甲酰胺盐酸盐减少了一氧化氮的产生,从而调节相关的信号通路 .
生化分析
Biochemical Properties
AMT hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of iNOS. It exhibits a high affinity for iNOS with an IC50 value of 3.6 nM, making it approximately 30 and 40 times more selective over neuronal NOS (nNOS) and endothelial NOS (eNOS), respectively . The compound interacts with the active site of iNOS, preventing the conversion of L-arginine to nitric oxide and citrulline. This inhibition is reversible, allowing for controlled modulation of nitric oxide levels in various biological systems.
Cellular Effects
AMT hydrochloride exerts significant effects on various cell types and cellular processes. In macrophages, it inhibits the production of nitric oxide, a key mediator of inflammation and immune responses . This reduction in nitric oxide levels can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, AMT hydrochloride has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in activated microglia . Additionally, it can modulate the activity of other signaling molecules, thereby impacting cellular functions such as apoptosis and proliferation.
Molecular Mechanism
The molecular mechanism of AMT hydrochloride involves its binding to the heme group within the active site of iNOS. This interaction disrupts the enzyme’s ability to catalyze the production of nitric oxide from L-arginine . By inhibiting iNOS, AMT hydrochloride reduces the levels of nitric oxide, which in turn affects various downstream signaling pathways. This inhibition can lead to decreased activation of nuclear factor-kappa B (NF-κB) and other transcription factors involved in inflammatory responses . Furthermore, AMT hydrochloride can influence gene expression by altering the levels of nitric oxide, which acts as a signaling molecule in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AMT hydrochloride can vary over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its activity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that AMT hydrochloride can maintain its inhibitory effects on iNOS for extended periods, although gradual degradation may occur under certain conditions . In vitro and in vivo studies have demonstrated that prolonged exposure to AMT hydrochloride can lead to sustained reductions in nitric oxide levels and associated cellular functions.
Dosage Effects in Animal Models
The effects of AMT hydrochloride in animal models are dose-dependent. At low doses, the compound effectively inhibits iNOS activity without causing significant adverse effects . At higher doses, AMT hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that there is a threshold dose beyond which the compound’s inhibitory effects on iNOS are maximized, and further increases in dosage do not result in additional benefits. It is crucial to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
AMT hydrochloride is involved in several metabolic pathways, primarily related to its role as an iNOS inhibitor. The compound is metabolized in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of enzymes such as cytochrome P450, which catalyze the oxidation and conjugation of AMT hydrochloride, leading to the formation of various metabolites. The metabolic pathways of AMT hydrochloride can influence its bioavailability, efficacy, and potential for drug interactions.
Transport and Distribution
The transport and distribution of AMT hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is readily absorbed and distributed throughout the body, with a preference for tissues with high iNOS expression . AMT hydrochloride can cross cellular membranes and accumulate in intracellular compartments, where it exerts its inhibitory effects on iNOS. The distribution of AMT hydrochloride can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.
Subcellular Localization
AMT hydrochloride is primarily localized in the cytoplasm, where it interacts with iNOS and other cellular components . The compound’s subcellular localization is influenced by its chemical properties and the presence of targeting signals. AMT hydrochloride can also be found in other subcellular compartments, such as the mitochondria and endoplasmic reticulum, where it may exert additional effects on cellular functions . The precise localization of AMT hydrochloride within cells can impact its activity and efficacy as an iNOS inhibitor.
准备方法
合成路线和反应条件
氨基甲酰胺盐酸盐可以通过多种方法合成。一种常见的方法是将 2-氨基-5,6-二氢-6-甲基-4H-1,3-噻嗪与盐酸反应。该反应通常在受控条件下进行,以确保最终产品的纯度和产量。 然后通过重结晶或其他合适的纯化技术对化合物进行纯化 .
工业生产方法
在工业环境中,氨基甲酰胺盐酸盐通常使用大型化学反应器生产。该过程涉及仔细控制反应参数,例如温度、压力和 pH 值,以优化化合物的产率和纯度。 最终产品随后经过严格的质量控制措施,以确保其符合研究和工业应用所需的规格 .
化学反应分析
反应类型
氨基甲酰胺盐酸盐会发生各种化学反应,包括:
氧化: 氨基甲酰胺盐酸盐可以使用常见的氧化剂(例如高碘酸钠)进行氧化。
还原: 该化合物可以在特定条件下还原,以产生不同的产物。
常用试剂和条件
还原: 根据所需的产物,采用特定的还原剂和条件。
形成的主要产物
这些反应形成的主要产物会根据所用特定条件和试剂而有所不同。 例如,用高碘酸钠氧化氨基甲酰胺盐酸盐可以产生不同的氧化衍生物 .
相似化合物的比较
氨基甲酰胺盐酸盐可以与其他类似的化合物进行比较,例如:
阿米替林盐酸盐: 另一种对 iNOS 具有类似抑制作用的化合物,但其化学性质和应用不同。
4’-氨基甲基三氧沙林盐酸盐: 一种用于核酸交联的化合物,具有不同的作用机制和应用.
独特性
氨基甲酰胺盐酸盐的独特性在于它作为 iNOS 抑制剂的高选择性和效力。 这使得它在专注于一氧化氮信号传导和相关途径的研究中特别有价值 .
结论
氨基甲酰胺盐酸盐是一种用途广泛的化合物,在科学研究中具有重要应用。它作为选择性 iNOS 抑制剂的独特特性使其成为与一氧化氮信号传导、生物学、医学和工业相关的研究中宝贵的工具。
属性
IUPAC Name |
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCRMIQAMEJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN=C(S1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369928 | |
| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21463-31-0 | |
| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


